Bicyclo[3.1.1]heptane-1,5-diamine
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Overview
Description
Bicyclo[311]heptane-1,5-diamine is a bicyclic organic compound with a unique structure that consists of a seven-membered ring with two nitrogen atoms at the 1 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.1.1]heptane-1,5-diamine can be synthesized through various methods. One common approach involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by conversion to redox-active esters and subsequent functionalization via a Minisci-like reaction . Another method includes the preparation of [3.1.1]propellane from 1,5-diiodobicyclo[3.1.1]heptane, followed by difunctionalization reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.1]heptane-1,5-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Bicyclo[3.1.1]heptane-1,5-diamine has several applications in scientific research:
Mechanism of Action
The mechanism by which bicyclo[3.1.1]heptane-1,5-diamine exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to act as a bioisostere, mimicking the properties of other molecules and potentially improving metabolic stability and lipophilicity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptane: Shares a similar core structure but lacks the amino groups.
3-Azabicyclo[3.1.1]heptane: Contains a nitrogen atom in the ring, making it a saturated analogue of pyridine.
Bicyclo[2.2.2]octane: Another bicyclic compound with different ring sizes and properties.
Uniqueness
Bicyclo[3.1.1]heptane-1,5-diamine is unique due to its specific arrangement of nitrogen atoms, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
Bicyclo[3.1.1]heptane-1,5-diamine is a bicyclic compound with significant potential in medicinal chemistry and biological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a unique bicyclic structure that enhances its interaction with biological targets. The presence of two amine groups allows for diverse chemical reactivity and potential bioactivity.
The mechanism of action for this compound is primarily attributed to its ability to mimic other bioactive compounds due to its structural similarity, acting as a bioisostere . This property enables it to interact with various molecular targets such as enzymes and receptors involved in critical biochemical pathways. Research suggests it may influence signaling pathways and metabolic processes, although specific targets remain under investigation .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains. For example, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics .
Anticancer Properties
This compound has been explored for its anticancer properties, particularly in inhibiting the Hedgehog signaling pathway, which is crucial in tumor growth and development. In vitro studies demonstrated that derivatives of this compound could effectively reduce cell proliferation in cancer cell lines .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various pathogenic bacteria using the agar diffusion method. The results are summarized in Table 1.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 18 |
Klebsiella pneumoniae | 12 |
This data indicates a promising antimicrobial profile that warrants further exploration in clinical settings.
Case Study 2: Anticancer Activity
In another investigation, the compound's effects on cancer cell lines were assessed using MTT assays to measure cell viability:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 25 |
MCF-7 (breast cancer) | 30 |
A549 (lung cancer) | 20 |
These findings suggest that this compound and its derivatives may serve as potential candidates for anticancer drug development.
Comparative Analysis with Similar Compounds
This compound can be compared with other bicyclic compounds regarding their biological activities:
Compound | Biological Activity | Notable Properties |
---|---|---|
Bicyclo[3.1.0]hexane | Limited antimicrobial effects | Less structural flexibility |
Bicyclo[2.2.2]octane | Moderate anticancer activity | Higher lipophilicity |
Bicyclo[3.2.0]heptane | Stronger enzyme inhibition | More complex synthesis routes |
The unique arrangement of nitrogen atoms in this compound enhances its bioactivity compared to these similar compounds.
Properties
IUPAC Name |
bicyclo[3.1.1]heptane-1,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-6-2-1-3-7(9,4-6)5-6/h1-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDHNHLUBJVRGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C1)(C2)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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